
lipid IVA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lipid IVA(4-) is tetraanion of lipid IVA. It is a conjugate base of a lipid IVA.
Wissenschaftliche Forschungsanwendungen
Recognition and Plasma Clearance
- Endotoxin Recognition and Clearance : Lipid IVA plays a crucial role in the recognition and clearance of endotoxin in animals, mediated by macrophage scavenger receptors. This process is vital for detoxifying endotoxins (Hampton et al., 1991).
Aggregation Behavior
- Aggregation in Aqueous Solutions : The aggregation behavior of lipid IVA in buffer solutions at physiological pH has been studied. Sonication produces stable vesicles, indicating potential for targeted delivery systems (Hofer et al., 1991).
Lipid A Precursors
- Structural Characterization of Precursors : Lipid IVA has been identified as a precursor in the biosynthesis of lipid A, crucial for understanding the structural diversity and functional roles of lipid A variants (Raetz et al., 1985).
Cellular Binding and Interaction
- Cellular Binding Sites : Studies on lipid A binding sites in macrophage cell membranes have provided insights into the cellular interactions and mechanisms of action of lipid A and its precursors like lipid IVA (Hampton et al., 1988).
Phospholipase A2 Enzymes in Cancer
- Role in Cancer : Research has shown that phospholipase A2 enzymes, which regulate biologically active fatty acids and lysophospholipids, have emerging roles in cancer. This implicates lipid IVA in the broader context of lipid-mediated cellular processes in cancer (Scott et al., 2010).
TLR4/MD-2 Receptor Complexes
- Immune Response Activation : Lipid IVA has been studied for its role in activating the innate immune response via the TLR4/MD-2 receptor complex, displaying species-specific activities. This is crucial for understanding the molecular mechanisms of immune recognition (Scior et al., 2013).
Biosynthesis in Bacteria
- Lipopolysaccharide Biosynthesis : Research on the biosynthesis of lipopolysaccharide in Escherichia coli highlights the role of lipid IVA as a key intermediate, contributing to our understanding of bacterial cell wall components (Brożek et al., 1989).
Species-Specific Recognition
- MD-2/TLR4 Receptor Complex : Studies have explored the molecular mechanism of species-specific recognition of lipid A and lipid IVA by the MD-2/TLR4 receptor complex, contributing to our knowledge of immune system variation across species (Oblak & Jerala, 2015).
Endotoxic Effects and Antagonism
- Antagonistic Effects on Monocytes : Research has shown that lipid IVA can antagonize the effects of endotoxins on human monocytes, providing a potential avenue for therapeutic interventions in septicemia (Golenbock et al., 1991).
Role in Hepatic Fibrosis
- Hepatic Fibrosis Progression : The group IVA phospholipase A2 enzyme, related to the arachidonic acid pathway, plays a role in the progression of hepatic fibrosis. This suggests a link between lipid IVA and liver diseases (Ishihara et al., 2012).
Eigenschaften
Produktname |
lipid IVA(4-) |
|---|---|
Molekularformel |
C68H126N2O23P2-4 |
Molekulargewicht |
1401.7 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S,6R)-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C68H130N2O23P2/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(90-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)56(89-68(61)93-95(84,85)86)50-87-67-62(70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2)66(64(55(49-71)88-67)92-94(81,82)83)91-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4/h51-56,61-68,71-75,80H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,81,82,83)(H2,84,85,86)/p-4/t51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-/m1/s1 |
InChI-Schlüssel |
KVJWZTLXIROHIL-QDORLFPLSA-J |
Isomerische SMILES |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])[O-])OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)CO)OP(=O)([O-])[O-])OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



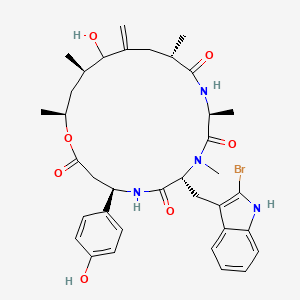
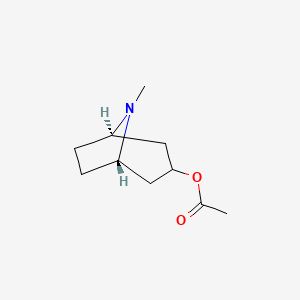
![5-[(1S)-1-[(1S,4S,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1244970.png)

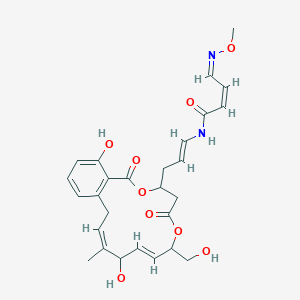
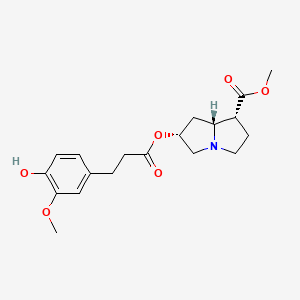
![3-[[(12E,14E,22E)-17-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1244976.png)
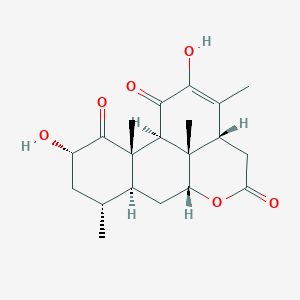
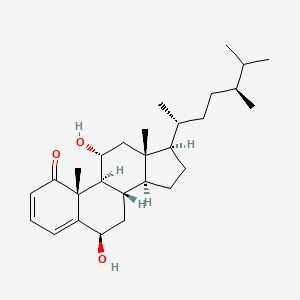
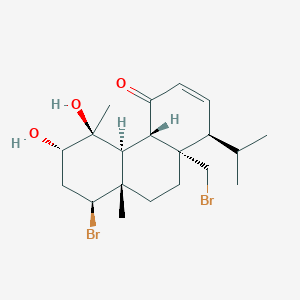
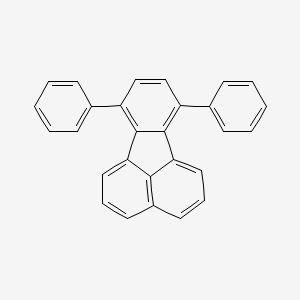

![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B1244987.png)
![hexyl (15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1244990.png)